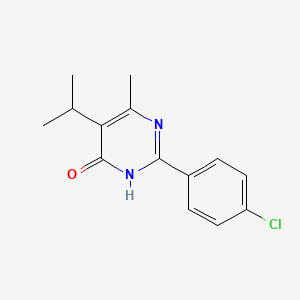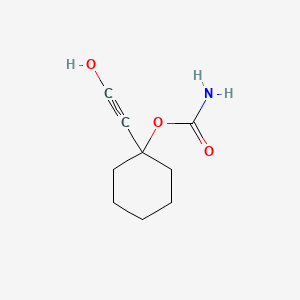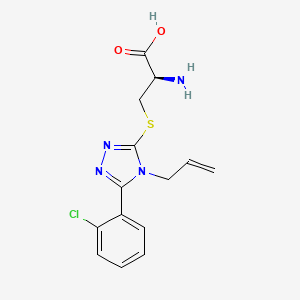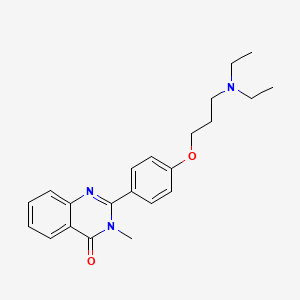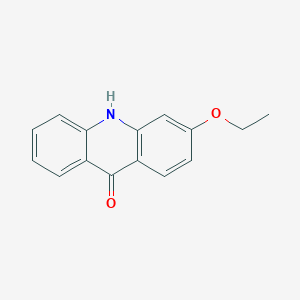
3-Ethoxyacridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxyacridin-9(10H)-one: is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes an acridine core with an ethoxy group at the third position and a ketone group at the ninth position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyacridin-9(10H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxyaniline with phthalic anhydride, followed by cyclization and oxidation steps to form the desired acridinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 3-Ethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Formation of acridinone quinones.
Reduction: Formation of 3-ethoxyacridin-9(10H)-ol.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
科学研究应用
Chemistry: 3-Ethoxyacridin-9(10H)-one is used as a building block in the synthesis of more complex acridine derivatives. It serves as a precursor for the development of new materials with unique electronic and photophysical properties.
Biology: In biological research, this compound and its derivatives are studied for their potential as DNA intercalators. These compounds can bind to DNA and disrupt its function, making them useful in studying DNA-protein interactions and as potential anticancer agents.
Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer, antimicrobial, and antiviral activities. Researchers are exploring its use in developing new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of materials with specific color properties.
作用机制
The mechanism of action of 3-Ethoxyacridin-9(10H)-one involves its ability to intercalate into DNA. By inserting itself between DNA base pairs, the compound can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the development of anticancer agents, as it can prevent the proliferation of cancer cells.
Molecular Targets and Pathways:
DNA: The primary target of this compound is DNA, where it binds and interferes with its function.
Topoisomerases: The compound may also inhibit topoisomerases, enzymes involved in DNA replication and repair, further contributing to its anticancer activity.
相似化合物的比较
3-Methoxyacridin-9(10H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
9-Aminoacridine: Lacks the ethoxy group and has an amino group at the ninth position.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Uniqueness: 3-Ethoxyacridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the third position enhances its lipophilicity and may influence its interaction with biological targets compared to other acridine derivatives.
属性
CAS 编号 |
160289-91-8 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
3-ethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO2/c1-2-18-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)17/h3-9H,2H2,1H3,(H,16,17) |
InChI 键 |
FYBYWDIHLBLQKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


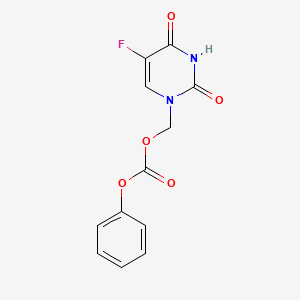
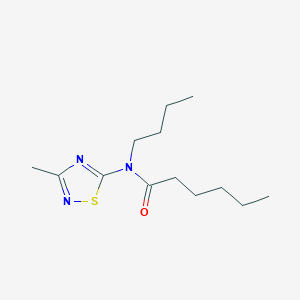

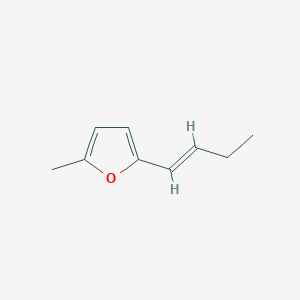
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
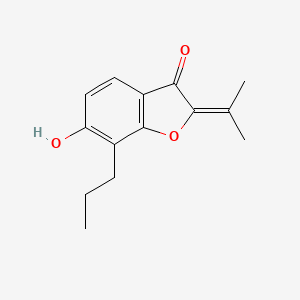
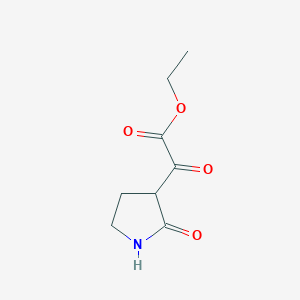

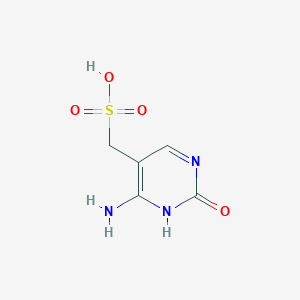
![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)
